molecular formula C11H12N2O2 B1677471 ORG-26576 CAS No. 1026791-61-6

ORG-26576

Cat. No.: B1677471
CAS No.: 1026791-61-6
M. Wt: 204.22 g/mol
InChI Key: FIKUEZUFASUKAH-QMMMGPOBSA-N
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Chemical Reactions Analysis

ORG-26576 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations occur efficiently . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the core structure of this compound .

Biological Activity

ORG-26576, known chemically as [9aS]-8,9,9a,10-tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c]benzazepine, is a compound primarily recognized for its role as a positive allosteric modulator of AMPA receptors. This compound has garnered attention for its potential therapeutic applications in neuropsychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD) due to its ability to enhance glutamatergic neurotransmission.

This compound operates by modulating AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors without directly activating them, this compound provides a more refined control over receptor activity compared to traditional agonists. This modulation is believed to facilitate increased release of brain-derived neurotrophic factor (BDNF), promoting neuronal differentiation and survival .

Key Findings

  • Cognitive Enhancement : In animal models, this compound has demonstrated significant cognitive enhancement effects. It potentiates AMPA receptor function leading to improved performance in memory and learning tasks.
  • BDNF Release : Studies indicate that this compound enhances BDNF release, which is crucial for neuroplasticity and overall brain health .
  • Nootropic Effects : The compound has shown nootropic properties in standardized assays, suggesting potential benefits in cognitive disorders .

Overview of Trials

Several clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound:

  • Phase I Trials : These trials evaluated the maximum tolerated dose (MTD) and pharmacokinetics in healthy volunteers (HVs) and patients with major depressive disorder (MDD). The trials included both single-dose and multiple-dose cohorts.
    Trial PhasePopulationDose RangeDurationKey Findings
    Phase IHealthy Adults5–250 mgUp to 14 daysEstablished MTD at 450 mg BID; good tolerability
    Phase IIMDD Patients100–600 mg BID28 daysImprovements in executive functioning; better than placebo

In these trials, this compound was associated with improvements in cognitive functions and showed a favorable safety profile with no significant adverse effects reported at therapeutic doses .

Pharmacokinetics

Pharmacokinetic studies revealed that at a dose of 100 mg daily, cerebrospinal fluid (CSF) levels of this compound exceeded the effective concentration for approximately two hours post-administration. At higher doses (400 mg), it was noted that the compound maintained effective levels longer, contributing to its potential efficacy in treating depressive symptoms .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other AMPA receptor modulators but is distinguished by its specific binding profile and enhanced efficacy in preclinical models. Below is a comparison table highlighting its unique features against other compounds:

Compound NameMechanismUnique Features
This compoundPositive allosteric modulatorEnhances BDNF release; improved cognitive function
LY392098AMPA receptor modulatorRapid onset of action
CX546AMPA receptor modulatorLonger half-life
NS1209Positive allosteric modulatorFocus on neuroprotection

Properties

IUPAC Name

(7S)-9-oxa-3,11-diazatricyclo[8.4.0.03,7]tetradeca-1(10),11,13-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11-9-4-1-5-12-10(9)15-7-8-3-2-6-13(8)11/h1,4-5,8H,2-3,6-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKUEZUFASUKAH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC3=C(C=CC=N3)C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC3=C(C=CC=N3)C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336129
Record name ORG-26576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026791-61-6
Record name ORG-26576
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026791616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORG-26576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-8777
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H1IDR8Z4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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